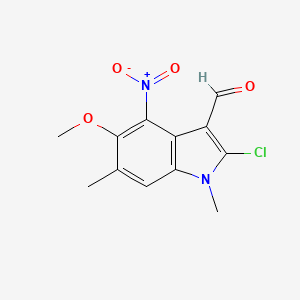
2-Chloro-5-methoxy-1,6-dimethyl-4-nitro-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by its unique structure, which includes a chloro, methoxy, dimethyl, and nitro group attached to the indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the electrophilic substitution reaction on the indole ring, followed by functional group modifications. For instance, starting with an indole derivative, chlorination, methoxylation, methylation, and nitration can be sequentially performed under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carboxylic acid.
Reduction: Formation of 2-chloro-5-methoxy-1,6-dimethyl-4-amino-indole-3-carbaldehyde.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde depends on its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular pathways and exerting its biological effects.
類似化合物との比較
Similar Compounds
2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde: Lacks the chloro group, affecting its substitution reactions.
2-chloro-1,6-dimethyl-4-nitro-indole-3-carbaldehyde: Lacks the methoxy group, influencing its electronic properties and reactivity.
Uniqueness
The unique combination of chloro, methoxy, dimethyl, and nitro groups in 2-chloro-5-methoxy-1,6-dimethyl-4-nitro-indole-3-carbaldehyde imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and its potential biological activities set it apart from other similar compounds.
特性
CAS番号 |
73355-51-8 |
|---|---|
分子式 |
C12H11ClN2O4 |
分子量 |
282.68 g/mol |
IUPAC名 |
2-chloro-5-methoxy-1,6-dimethyl-4-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11ClN2O4/c1-6-4-8-9(7(5-16)12(13)14(8)2)10(15(17)18)11(6)19-3/h4-5H,1-3H3 |
InChIキー |
NGNFMMLIKBTWET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C(N2C)Cl)C=O)C(=C1OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















